molecular formula C14H11Cl2NO3 B1664172 4'-Hydroxydiclofenac CAS No. 64118-84-9

4'-Hydroxydiclofenac

Cat. No.: B1664172
CAS No.: 64118-84-9
M. Wt: 312.1 g/mol
InChI Key: KGVXVPRLBMWZLG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4’-Hydroxydiclofenac is a metabolite of Diclofenac . Its primary target is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of prostaglandins, which contribute to inflammation and pain signaling .

Mode of Action

4’-Hydroxydiclofenac, like Diclofenac, inhibits the activity of COX-2 . This inhibition blocks the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The formation of 4’-Hydroxydiclofenac is primarily mediated by cytochrome P450 2C9 (CYP2C9) . Both Diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion .

Pharmacokinetics

The major diclofenac metabolite, 4’-Hydroxydiclofenac, has very weak pharmacologic activity . The formation of 4’-Hydroxydiclofenac is primarily mediated by CYP2C9 . Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion . The amount of 4’-Hydroxydiclofenac excreted in urine and bile accounts for 30% and 10-20%, respectively, of an oral dose of diclofenac .

Result of Action

The inhibition of COX-2 by 4’-Hydroxydiclofenac leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling, demonstrating the compound’s anti-inflammatory properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Hydroxydiclofenac. For instance, the presence of diclofenac in aquatic environments can lead to the formation of 4’-Hydroxydiclofenac in organisms exposed to diclofenac . Furthermore, the compound’s action can

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Diclofenac involves the hydroxylation of diclofenac. This reaction is typically carried out using CYP2C9 enzymes in vitro. The reaction conditions include the presence of NADPH as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of 4’-Hydroxy Diclofenac can be achieved through biotransformation processes using microbial or enzymatic systems. These methods leverage the natural metabolic pathways of microorganisms or isolated enzymes to convert diclofenac into its hydroxylated form .

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxy Diclofenac undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinone imine derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Hydroxy Diclofenac has several applications in scientific research:

Comparison with Similar Compounds

    Diclofenac: The parent compound, widely used as an NSAID.

    4’-Hydroxy Aceclofenac: Another hydroxylated derivative with similar properties.

    5-Hydroxy Diclofenac: A related metabolite with distinct pharmacological effects.

Uniqueness: 4’-Hydroxy Diclofenac is unique due to its specific inhibition of COX-2 and its formation through the hydroxylation of diclofenac. Its distinct metabolic pathway and specific enzyme interactions make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVXVPRLBMWZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214326
Record name 4'-Hydroxydiclofenac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64118-84-9
Record name 4′-Hydroxydiclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64118-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4'-Hydroxydiclofenac
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Record name 4'-Hydroxydiclofenac
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid
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Record name 4'-HYDROXYDICLOFENAC
Source FDA Global Substance Registration System (GSRS)
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Record name 4'-Hydroxydiclofenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013974
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The 2-[(2,6-dichloro-4-methoxyphenyl)amino]phenylacetic acid (0.1 mol) from example 22 was added in portions to a melt of 200 g of pyridine hydrochloride (1.75 mol) at 170° C. The mixture was heated at 180° C. for 3 h and poured onto 2000 ml of ice water while hot. The precipitated product was filtered off, washed with water, and dissolved in 1000 ml of ethyl acetate. The organic phase was washed with 200 ml of 1N HCl in water (2×100 ml) and evaporated to give N-(2,6-dichloro-4-hydroxyphenyl) oxindole. To a solution of 8 g of N-(2,6-dichloro-4-hydroxyphenyl)-oxindole in 200 ml of n-butanol were added 7 g of NaOH and 1 g of KOH, and the reaction mixture was refluxed for 24 h and evaporated in vacuo. The residue was dissolved in 700 ml of water and the aqueous solution was extracted with ether (2×200 ml), cooled to 0° C., and acidified with concentrated HCl. The precipitate was taken up in 300 ml of ether. The organic phase was washed with 30 ml of water, 0.5N NaHCO3 (5×80 ml), and 80 ml of 2N KHCO3 solution. The combined NaHCO3 extracts were cooled to 0° C. and acidified with 2N HCl, and the precipitate was dissolved in 200 ml of ether. The organic layer was washed with 30 ml of water and evaporated to yield 2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenylacetic acid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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